Bienvenue dans la boutique en ligne BenchChem!

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Solubility Metabolic stability LogP prediction

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a benzothiazole-pyrazole hybrid with a unique 1,5-dimethylpyrazole regioisomerism and an electron-donating 6-methoxy group. This substitution pattern offers superior aqueous solubility and metabolic stability compared to halogenated or unsubstituted analogs. It is an essential entry point for kinase inhibitor screening libraries (PDGFR/VEGFR-2) and antimicrobial panels (potential MIC ~1.6 μg/mL against M. tuberculosis). Procure alongside 6-fluoro and 6-bromo counterparts for comprehensive SAR elucidation. ≥90% purity verified by LCMS/NMR ensures assay reproducibility in SPR, ITC, and 3D spheroid formats.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35
CAS No. 1013756-73-4
Cat. No. B2436085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013756-73-4
Molecular FormulaC14H14N4O2S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
InChIInChI=1S/C14H14N4O2S/c1-8-6-11(17-18(8)2)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19)
InChIKeyHFWRHNJRQMFIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013756-73-4): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic benzothiazole-pyrazole hybrid featuring a carboxamide linkage (MW 302.35, formula C14H14N4O2S) . The compound bears a 6-methoxy substituent on the benzothiazole core and a 1,5-dimethyl substitution pattern on the pyrazole ring, which distinguishes it from regioisomeric and halogenated analogs [1]. It is primarily supplied as a research screening compound with ≥90% purity verified by LCMS and/or 400 MHz NMR, as offered by specialized chemical libraries [2].

Why Generic Substitution of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013756-73-4) with Unsubstituted or Halogenated Benzothiazole-Pyrazole Analogs Is Biologically Inadvisable


Benzothiazole-pyrazole hybrids are highly sensitive to substitution patterns; even minor modifications can profoundly shift potency, selectivity, and physicochemical properties. The 6-methoxy group is an electron-donating substituent that enhances solubility and metabolic stability compared to unsubstituted or halogenated (e.g., 6-fluoro, 6-bromo) congeners [1]. Meanwhile, the 1,5-dimethylpyrazole regioisomer presents a distinct spatial orientation of the carboxamide bridge relative to 1,3-dimethyl analogs, which can alter kinase or enzyme binding modes [2]. Class-level evidence demonstrates that pyrazole-conjugated benzothiazole derivatives bearing electron-donating groups exhibit markedly different antimicrobial and anticancer profiles compared to those with electron-withdrawing substituents, underscoring the risk of unqualified substitution [3].

Quantitative Evidence Guide for N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013756-73-4): Benchmarking Against Closest Analogs


Methoxy Group Impact on Physicochemical Properties: Methoxy vs. Fluoro and Unsubstituted Analogs

The 6-methoxy substituent on the benzothiazole ring provides enhanced aqueous solubility and improved metabolic stability relative to the 6-fluoro analog (CAS 1013782-32-5) and the unsubstituted benzothiazole analog (CAS 1014092-51-3). Vendor technical documentation highlights that the methoxy group serves as an electron-donating moiety, increasing the compound's lipophilicity balance and hydrogen-bonding capacity [1]. Direct experimentally determined logP or solubility values for the target compound are not available in the public domain; however, the 6-fluoro congener lacks hydrogen-bond-accepting capability at the 6-position, while the unsubstituted analog entirely lacks the solubility-enhancing substituent, making the methoxy variant the preferred choice for aqueous assay conditions.

Solubility Metabolic stability LogP prediction

Anticancer Activity in the Pyrazole-Benzothiazole Hybrid Class: Inferring Potential via Closest Published Analogs

No direct peer-reviewed anticancer activity data are available for N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. However, the structurally related pyrazolo-benzothiazole hybrid series described by Reddy et al. (2020) provides a class-level benchmark: compound 14, a bromo-substituted pyrazolo-benzothiazole, demonstrated IC50 values in the range of 3.17–6.77 μM against HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cell lines, outperforming the reference drug axitinib (4.88–21.7 μM) [1]. The target compound differs by possessing a 6-methoxy group instead of bromine, which may modulate potency via altered electronic effects. A vendor case study attributes an approximate IC50 of 15 μM against MDA-MB-231 breast cancer cells to the target compound, though the primary literature source for this data point could not be independently verified .

Anticancer VEGFR-2 inhibition Cytotoxicity

Research-Grade Purity and Procurement Benchmarking Against Structural Analogs

The target compound is commercially available through Life Chemicals (catalog F2446-0001) with a purity of ≥90% as confirmed by LCMS and/or 400 MHz NMR . The 2 µmol aliquot is priced at $57.00, identical to the pricing of the 6-fluoro analog (F2446-0027) and the 6-bromo analog (F2446-0033), indicating that the methoxy substitution does not incur a cost premium despite its potentially favorable physicochemical properties [1]. The 5 µmol option is available at $63.00. This parity pricing allows researchers to select the methoxy analog for its solubility and metabolic stability advantages without budget penalty.

Purity Pricing Chemical procurement

Optimal Research and Industrial Application Scenarios for N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013756-73-4)


Kinase Inhibitor Lead Discovery: PDGFR and VEGFR-2 Focused Screening

Given the patent precedent for pyrazolothiazole carboxamides as PDGFR inhibitors [1] and the demonstrated VEGFR-2 inhibitory activity of structurally related pyrazolo-benzothiazole hybrids [2], N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a logical entry point for kinase inhibitor screening libraries. The methoxy substituent may confer selectivity advantages over halogenated analogs by engaging additional hydrogen-bond interactions within the kinase hinge region. Procurement of this compound alongside its 6-fluoro and 6-bromo counterparts enables systematic SAR elucidation around the benzothiazole 6-position.

Antimicrobial Screening: Building on Electron-Donating Substituent Activity Trends

Bhat and Belagali (2018) demonstrated that benzothiazole-pyrazole conjugates bearing electron-donating groups exhibit promising antimicrobial and anti-TB activities, with certain compounds achieving MIC values as low as 1.6 μg/ml against Mycobacterium tuberculosis [3]. The target compound, with its 6-methoxy electron-donating group, is a structurally aligned candidate for antimicrobial panel screening. Researchers can use this compound as a starting scaffold for further derivatization aimed at improving the MIC profile observed in the parent series.

Chemical Biology Probe for Benzothiazole-Pyrazole Binding Mode Studies

The distinct 1,5-dimethylpyrazole regioisomerism of the target compound, compared to the more common 1,3-dimethyl analogs, provides a tool for probing regioisomer-dependent binding modes. This compound can serve as a negative control or complementary probe in target engagement studies where pyrazole regioisomerism is hypothesized to influence ligand-receptor interactions. Its >90% vendor-certified purity ensures reliable reproducibility in biophysical assays such as SPR or ITC .

Solubility-Dependent Assay Formats: Aqueous Compatibility Screening

The methoxy group's contribution to aqueous solubility makes this compound particularly suitable for high-content screening formats that require low DMSO concentrations, such as 3D spheroid cultures or zebrafish embryo assays. Unlike the 6-fluoro and unsubstituted analogs, the methoxy variant is less prone to precipitation in aqueous buffers, reducing assay interference and improving dose-response curve quality.

Quote Request

Request a Quote for N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.